Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2,10-diazaspiro[4.6]undecane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-7-14(11-16)6-4-5-8-15-10-14/h15H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDQHTSQZKRNKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205750-33-9 | |
| Record name | tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone. The reaction conditions often include the use of a base to facilitate the formation of the spirocyclic structure. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biological targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Research Findings and Trends
- Demand and Availability :
- Computational Metrics :
- For CAS 336191-17-4, computed properties include a Topological Polar Surface Area (TPSA) of 41.6 Ų and Log S (solubility) of -2.3, suggesting moderate permeability and aqueous solubility . Similar metrics are anticipated for the target compound.
Biological Activity
Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate is a spirocyclic compound with significant potential in biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a unique spirocyclic structure which is critical for its biological interactions. The spirocyclic nature allows for specific binding to various biological targets, influencing its pharmacological properties.
The mechanism of action of this compound is primarily attributed to its interactions with proteins and enzymes. The compound can modulate the activity of specific molecular targets due to its structural configuration, which enables it to fit into unique binding sites. This interaction can lead to inhibition or activation of biological pathways, making it useful in drug discovery and development.
1. Inhibition Studies
Research indicates that this compound can serve as an inhibitor in various biological assays. For instance, studies have shown that at concentrations around 50 μM, the compound significantly inhibits target protein activities, demonstrating its potential as a therapeutic agent.
2. Antimicrobial Activity
The compound's biological activity has been explored in antimicrobial contexts. In vitro studies suggest that it may exhibit inhibitory effects against certain bacterial strains by disrupting their metabolic processes.
Case Studies
Case Study 1: Inhibition of Type III Secretion System (T3SS)
A study focused on the inhibition of the T3SS in pathogenic bacteria demonstrated that this compound effectively reduced the secretion of virulence factors at concentrations significantly lower than those required for cytotoxic effects on host cells. This suggests a selective inhibitory action that could be leveraged in therapeutic settings against bacterial infections .
Case Study 2: Protein Interaction Studies
Another investigation utilized crystallography to reveal how this compound binds to specific protein targets involved in cancer progression. The results indicated that the compound could potentially inhibit tumor growth by interfering with protein-protein interactions critical for cancer cell proliferation .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves:
- Starting Materials : The reaction usually begins with a suitable amine and a spirocyclic ketone.
- Reaction Conditions : Commonly conducted in organic solvents like dichloromethane or tetrahydrofuran at room temperature, often using bases to facilitate the formation of the desired spirocyclic structure.
Common Reactions
The compound can undergo various chemical transformations:
- Oxidation : Leading to oxo derivatives.
- Reduction : Producing amine derivatives.
- Substitution : Allowing for the introduction of different functional groups .
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with related compounds is provided:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Spirocyclic | Inhibitor of T3SS; antimicrobial |
| Tert-butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate | Spirocyclic | Anticancer properties |
| Tert-butyl 2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane | Spirocyclic | Potentially similar mechanisms |
Q & A
Q. What are the common synthetic routes for tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate, and what reaction conditions are typically employed?
The synthesis involves multi-step organic reactions. A typical route includes reacting spirocyclic intermediates with tert-butyl chloroformate under controlled conditions. For example, similar compounds (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate) are synthesized using dichloropyrimidine-5-carbonitrile and Hunig's base in CH₂Cl₂, followed by heating and purification via silica gel chromatography . Reaction conditions often involve organic solvents like tetrahydrofuran (THF) at 0–25°C, with yields optimized through column chromatography .
Q. How is the molecular structure of this compound characterized?
X-ray crystallography using programs like SHELX is a gold standard for structural determination, providing atomic-level resolution . Complementary techniques include mass spectrometry (to confirm molecular weight, e.g., 231.68 g/mol ) and NMR spectroscopy for functional group analysis. Computational tools like InChI encoding aid in structural validation and database referencing .
Q. What are the critical physical and chemical properties of this compound for experimental design?
Key properties include molecular weight (231.68 g/mol ), solubility in polar aprotic solvents (e.g., DMF or THF), and stability under inert atmospheres. Thermal stability can be assessed via differential scanning calorimetry (DSC), while hygroscopicity impacts storage conditions (recommended: 2–8°C in airtight containers ).
Advanced Research Questions
Q. What methodological approaches are recommended for studying the structure-activity relationships (SAR) of derivatives?
SAR studies require systematic structural modifications, such as introducing halogen atoms (e.g., fluorine ) or varying spirocyclic ring sizes (e.g., 4.5 vs. 4.6 systems ). Biological assays (e.g., binding affinity tests for KRAS inhibition ) paired with computational modeling (docking studies) help identify pharmacophores. Comparative analysis of analogs (e.g., tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate ) reveals activity trends linked to ring strain and substituent placement.
Q. How can researchers resolve contradictions in biological activity data between this compound and its analogs?
Contradictions may arise from differences in assay conditions (e.g., cell lines, concentration ranges) or structural variations. For instance, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate shows FAAH inhibition, while larger spirocycles exhibit receptor agonism . Standardizing assay protocols (e.g., fixed pH, temperature) and validating results across multiple models (in vitro, in silico) are critical. Meta-analyses of published data (e.g., PubChem entries ) can identify outliers.
Q. What strategies optimize the stability and reactivity of this compound under diverse experimental conditions?
Stability is enhanced by avoiding protic solvents and oxidative environments. For reactions requiring nucleophilic substitution, anhydrous conditions and catalysts like DMAP improve yields . Degradation pathways (e.g., hydrolysis of the tert-butyloxycarbonyl (Boc) group) can be monitored via HPLC-MS. Hazardous decomposition products (e.g., CO, NOₓ under combustion ) necessitate proper ventilation and PPE compliance .
Q. How is experimental phasing in crystallography applied to study this compound’s derivatives?
High-resolution X-ray data processed via SHELXC/D/E pipelines enable robust phasing, even for twinned crystals . For derivatives with heavy atoms (e.g., bromine-substituted analogs), single-wavelength anomalous dispersion (SAD) improves phase accuracy. Data collection at synchrotron facilities enhances resolution for complex spirocyclic structures .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
